molecular formula C22H27N3O2 B7148540 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No.: B7148540
M. Wt: 365.5 g/mol
InChI Key: XKMQBIDUWOZITM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide is a complex organic compound that features a unique structure combining an indane derivative with a phenylpiperazine moiety

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-20-16-17-6-4-5-9-19(17)22(20)23-21(27)10-11-24-12-14-25(15-13-24)18-7-2-1-3-8-18/h1-9,20,22,26H,10-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMQBIDUWOZITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2C(CC3=CC=CC=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves multiple steps:

    Formation of the Indane Derivative: The indane derivative can be synthesized through a Friedel-Crafts alkylation reaction, where an indanone is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Hydroxylation: The indane derivative is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety is synthesized by reacting piperazine with a phenyl halide under basic conditions.

    Coupling Reaction: The final step involves coupling the hydroxylated indane derivative with the phenylpiperazine moiety using a coupling agent like carbodiimide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the indane derivative can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: Research focuses on its binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-methylpiperazin-1-yl)propanamide: Similar structure but with a methyl group on the piperazine ring.

    N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-chloropiperazin-1-yl)propanamide: Similar structure but with a chlorine atom on the piperazine ring.

Uniqueness

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its binding affinity and activity at various receptor sites compared to its analogs. This structural feature may enhance its potential as a therapeutic agent or research tool.

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